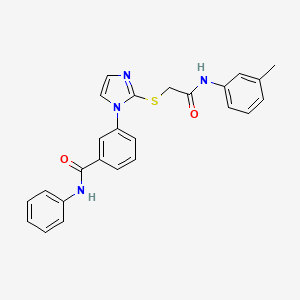

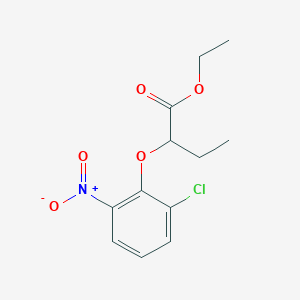

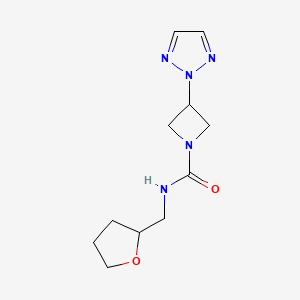

3-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of similar compounds often involves intricate processes such as intramolecular cyclization, reductive cyclization, and Buchwald-Hartwig cross-coupling reactions. These methods facilitate the construction of complex molecular architectures, including imidazolyl, thiophene, and benzamide functionalities (Shipilovskikh & Rubtsov, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of heterocyclic rings, such as imidazolyl and thiophene, which are essential for their chemical properties and reactivity. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation, providing detailed insights into the molecular conformation and electronic distribution (Glister, Jenkins, & Vaughan, 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds with imidazolyl and benzamide functionalities include nucleophilic substitution, electrophilic addition, and redox reactions. These reactions underline the compounds' reactivity towards various chemical agents, forming new bonds and molecular structures (Egli, Linden, & Heimgartner, 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular architecture. The presence of functional groups like imidazolyl and benzamide affects these properties, which can be analyzed through various spectroscopic and crystallographic techniques (Saeed, Erben, Abbas, & Flörke, 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, are dictated by the compound's functional groups and molecular structure. Studies on similar compounds highlight the role of heteroatoms and pi-electron systems in determining these properties, influencing their behavior in chemical reactions (Patil et al., 2013).

Scientific Research Applications

Chemical Characterization and Spectroscopic Analysis

- The chemical protonation-dissociation reactions of related imidazol compounds were studied, revealing their spectral characteristics and implications for natural photolytic degradation. The acid-base reactions of these compounds significantly influence their sorption on soils, indicating potential environmental interactions (Pintado, Montoya, & Mellado, 2009).

- A study on cis-dioxomolybdenum(VI) complexes with a thiosemicarbazidato ligand, similar in structure to the compound of interest, was conducted. These complexes demonstrated antioxidant activities, highlighting potential applications in free radical scavenging and related biomedical applications (Ceylan, Deniz, Kahraman, & Ulkuseven, 2015).

Biological and Medicinal Chemistry

- Research on related compounds has shown significant antimicrobial and antioxidant activities. These compounds have potential applications in addressing microbial infections and in protecting against oxidative stress (Sokmen et al., 2014), (Malhotra et al., 2013).

- Some derivatives of related compounds were synthesized and exhibited potent antimicrobial and hydrogen peroxide scavenging activities, indicating their potential utility in medical and environmental applications (Ashalatha et al., 2007).

Advanced Material Applications

- The development of water-soluble pyrene-adorned imidazolium salts, which are structurally related to the compound , exhibited multicolor solid-state fluorescence. These materials have potential applications in sensor technology and forensic science, particularly in the detection of latent fingerprints (Nirmala et al., 2021).

- The synthesis of iron(I) complexes supported by N-heterocyclic carbene ligands, related to the compound of interest, was studied. These complexes have potential applications in catalysis and material science due to their unique structural and electronic properties (Ouyang et al., 2015).

properties

IUPAC Name |

3-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S/c1-18-7-5-11-21(15-18)27-23(30)17-32-25-26-13-14-29(25)22-12-6-8-19(16-22)24(31)28-20-9-3-2-4-10-20/h2-16H,17H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBGDFVDUQMSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2494667.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)

![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)